molecular formula C8H16O4 B14481360 Glycerol 1-monoisopentanoate CAS No. 64633-18-7

Glycerol 1-monoisopentanoate

Cat. No.: B14481360
CAS No.: 64633-18-7
M. Wt: 176.21 g/mol
InChI Key: VDUFFSYTQWCYGK-UHFFFAOYSA-N
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Description

Glycerol 1-monoisopentanoate is a monoacylglycerol (MAG) esterified with isopentanoic acid (3-methylbutanoic acid) at the 1-position of the glycerol backbone. Its branched-chain acyl group distinguishes it from linear-chain glycerol esters, influencing its physicochemical properties, such as solubility, melting point, and biological activity.

Properties

CAS No.

64633-18-7

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-methylbutanoate

InChI

InChI=1S/C8H16O4/c1-6(2)3-8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3

InChI Key

VDUFFSYTQWCYGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol 1-monoisopentanoate can be synthesized through the esterification of glycerol with isopentanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Glycerol+Isopentanoic AcidGlycerol 1-monoisopentanoate+Water\text{Glycerol} + \text{Isopentanoic Acid} \rightarrow \text{this compound} + \text{Water} Glycerol+Isopentanoic Acid→Glycerol 1-monoisopentanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Glycerol 1-monoisopentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.

Major Products

Scientific Research Applications

Glycerol 1-monoisopentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of glycerol 1-monoisopentanoate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and serve as a substrate for various enzymatic reactions, influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Glycerol Esters

Structural and Physicochemical Properties

The acyl chain length, branching, and saturation critically determine the properties of glycerol esters. Below is a comparative analysis:

Compound Acyl Chain Structure Chain Length Key Properties
Glycerol 1-monoisopentanoate Branched (3-methylbutanoic acid) C5 Expected lower melting point than linear C5 esters; moderate lipophilicity due to branching.
Glycerol monolaurate (GML) Linear (dodecanoic acid) C12 Solid at RT; amphiphilic, used as an emulsifier and antimicrobial agent .
Glyceryl monocaprylate Linear (octanoic acid) C8 Liquid at RT; high water solubility; used in pharmaceuticals and cosmetics .
Glyceryl monooleate Unsaturated (oleic acid) C18:1 Liquid at RT; excellent emulsifying properties; common in food and lubricants .
Glycerol 1-monostearate Linear (stearic acid) C18 Solid at RT; widely used as a food emulsifier and stabilizer .

Key Observations :

  • Branching vs. Linearity: The branched isopentanoate likely enhances fluidity and lowers crystallinity compared to linear C5 esters, improving miscibility with nonpolar solvents.
  • Chain Length : Shorter chains (C5–C8) increase water solubility, while longer chains (C12–C18) enhance lipophilicity and thermal stability.
Antimicrobial and Anti-inflammatory Effects
  • Glycerol Monolaurate (GML): Demonstrates potent antimicrobial activity by disrupting bacterial cell membranes. At 1200 mg/kg, it reduces intestinal inflammation in broilers by downregulating NF-κB and pro-inflammatory cytokines (IL-1β, IL-6) .
  • This compound: Branched chains may enhance membrane interaction, but specific antimicrobial data are lacking. Its shorter chain might limit efficacy compared to GML.

Metabolic and Environmental Interactions

  • Glyceryl Monocaprylate: Rapidly metabolized in the liver due to its short chain, making it a candidate for drug delivery systems .
  • This compound: Branched chains may slow enzymatic hydrolysis, extending its half-life in biological systems.

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